molecular formula C21H21Cl2NO5 B1662882 Flavopiridol hydrochloride CAS No. 131740-09-5

Flavopiridol hydrochloride

Cat. No.: B1662882
CAS No.: 131740-09-5
M. Wt: 438.3 g/mol
InChI Key: LGMSNQNWOCSPIK-KELGLJHESA-N
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Mechanism of Action

Target of Action

Flavopiridol hydrochloride, also known as Alvocidib, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating cell cycle progression, apoptosis, and other cellular processes . Flavopiridol also targets other kinases, contributing to its broad-spectrum activity .

Mode of Action

This compound exhibits its therapeutic effects by inhibiting the kinase activity of its targets. It competes with ATP to inhibit CDKs, including CDK1, CDK2, and CDK4 . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it induces apoptosis, or programmed cell death, in non-small lung cancer cells .

Biochemical Pathways

Flavopiridol affects multiple biochemical pathways due to its interaction with CDKs and other kinases. It inhibits various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process . It also suppresses the formation of new blood vessels by decreasing VEGF secretion, suppressing MAPK pathways, and decreasing the secretion of MMP proteins .

Pharmacokinetics

It is known that it exhibits antiproliferative activity in several solid cancer cells . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on its bioavailability.

Result of Action

This compound’s action results in a decrease in cell proliferation and an increase in apoptosis . It reduces the levels of cell cycle proteins CDK9 and MCL1, leading to cell cycle arrest . It also decreases the in vitro ability of cancer cells to form colonies and impedes migration . Furthermore, it induces mitochondrial dysfunction and oxidative stress, as well as increasing BAX/BCL2 and pCDK1 levels .

Action Environment

It is known that the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, including mutations in genes like idh1

Chemical Reactions Analysis

Types of Reactions: Alvocidib hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in alvocidib hydrochloride.

    Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of alvocidib hydrochloride.

Comparison with Similar Compounds

    Roscovitine: Another CDK inhibitor with a similar mechanism of action.

    Dinaciclib: A potent inhibitor of CDKs, including CDK1, CDK2, CDK5, and CDK9.

    Palbociclib: A selective inhibitor of CDK4 and CDK6.

Uniqueness: Alvocidib hydrochloride is unique in its potent inhibition of CDK9, which plays a crucial role in transcriptional regulation . This specificity makes it particularly effective in targeting cancer cells that rely on CDK9 for survival .

Properties

CAS No.

131740-09-5

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1

InChI Key

LGMSNQNWOCSPIK-KELGLJHESA-N

Isomeric SMILES

CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Appearance

Solid powder

131740-09-5

Pictograms

Irritant

Purity

> 98%

Synonyms

Alvocidib;  Alvocidib hydrochloride;  Flavopiridol;  HL 275;  HL-275;  HMR 1275;  HMR-1275;  L 86 8275;  L86-8275;  MDL 107,826A;  MDL 107826A;  MDL-107826A;  NSC 649890.; 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavopiridol hydrochloride
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Flavopiridol hydrochloride
Reactant of Route 3
Flavopiridol hydrochloride
Reactant of Route 4
Flavopiridol hydrochloride
Reactant of Route 5
Flavopiridol hydrochloride
Reactant of Route 6
Flavopiridol hydrochloride

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